
Bis(4-bromobenzoyl) peroxide
Overview
Description
Bis(4-bromobenzoyl) Peroxide (CAS# 1712-82-9) is a research chemical . It has a molecular weight of 400.02 and a molecular formula of C14H8Br2O4 .
Synthesis Analysis
The synthesis of acyclic geminal bis-peroxides, including bis-hydroperoxides, bis(1-hydroperoxyalkyl) peroxides, and 1-hydroperoxyalkyl 1-hydroxyalkyl peroxides, has been studied . The synthesis involves reactions of carbonyl compounds, ketals, and enol ethers with hydrogen peroxide and hydroperoxides .Molecular Structure Analysis
The molecular structure of benzoyl peroxide has been analyzed using spectroscopic and quantum computational tools . The results obtained in the experimental process are verified by performing Quantum Gaussian computational calculations with higher-order basis sets .Chemical Reactions Analysis
The state of the art in methods of synthesis of acyclic geminal bis-peroxides, including bis-hydroperoxides, bis(1-hydroperoxyalkyl) peroxides, and 1-hydroperoxyalkyl 1-hydroxyalkyl peroxides, has been reviewed . The review covers the mechanisms of formation of peroxides and the development of effective and scalable procedures for the synthesis of acyclic geminal bis-peroxides .Physical And Chemical Properties Analysis
Bis(4-bromobenzoyl) peroxide has a molecular weight of 400.02 and a molecular formula of C14H8Br2O4 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Oxidizing Agent in Organometallic Reactions
Bis(4-bromobenzoyl) peroxide serves as an effective oxidizing agent in organometallic reactions. For example, it is used in the oxidation of organopalladium complexes, leading to carbon-oxygen bond formation. This process involves stepwise reactions at varying temperatures, demonstrating the compound's utility in complex organometallic synthesis (Canty et al., 2004).
Role in Polymer Chemistry
Bis(4-bromobenzoyl) peroxide plays a significant role in polymer chemistry, particularly in the stable free-radical polymerization of styrene. It acts as an initiating agent in bimolecular initiating systems, influencing the molecular weights of the resulting polystyrene chains. This application highlights its importance in tailoring polymer properties (Sun et al., 2009).
Surface Modification and Antibacterial Applications
In surface science, bis(4-bromobenzoyl) peroxide is used for the modification of various materials. For instance, it can be utilized for crosslinking diamine and bis(diarylcarbene) on material surfaces, leading to the reversible binding of hydrogen peroxide. This modification imparts antibacterial properties to the materials, making it significant in the development of antiseptic surfaces (Yang & Moloney, 2017).
Catalysis and Electron Transfer Processes
The compound is also involved in catalysis and electron transfer processes. For instance, it reacts with monolayer protected Au₂₅ clusters, facilitating electron transfer reactions. This is particularly important in the field of redox catalysis, where it is used as a redox mediator in various reactions (Antonello et al., 2012).
Oxidative Addition in Organoplatinum Chemistry
Bis(4-bromobenzoyl) peroxide is instrumental in oxidative addition reactions in organoplatinum chemistry. Its interaction with organoplatinum compounds results in the cleavage of silicon-carbon bonds, showcasing its role in the manipulation of organoplatinum complexes and their reactivities (Safa et al., 2010).
Mechanism of Action
Target of Action
Bis(4-bromobenzoyl) peroxide, similar to benzoyl peroxide, primarily targets proteins in the body . The compound interacts with these proteins through a process known as nonspecific interaction .
Mode of Action
Upon administration, the peroxide bond in Bis(4-bromobenzoyl) peroxide is cleaved, allowing benzoyloxy radicals to nonspecifically interact with proteins . This interaction leads to changes in the structure and function of these proteins, which can have various effects on the body.
Biochemical Pathways
It is known that the compound can influence the metabolism of bacteria, potentially affecting various biochemical pathways
Pharmacokinetics
It is known that benzoyl peroxide, a similar compound, is used topically and can be absorbed through the skin
Result of Action
It is known that benzoyl peroxide, a similar compound, can decrease keratin and sebum around follicles, as well as increase the turnover of epithelial cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(4-bromobenzoyl) peroxide. For example, the compound’s degradation may be influenced by bacterial metabolism, which can be affected by various environmental factors . Additionally, the compound’s stability may be affected by factors such as temperature and pH
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLGGYYBMQTCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497137 | |
| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromobenzoyl) peroxide | |
CAS RN |
1712-82-9 | |
| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






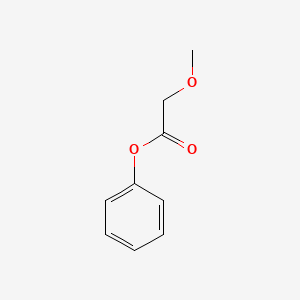
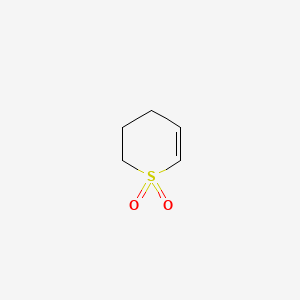
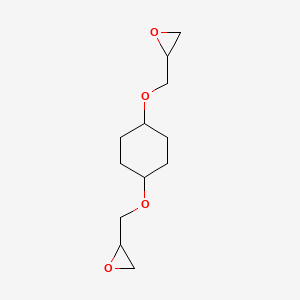
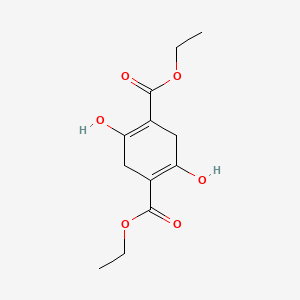

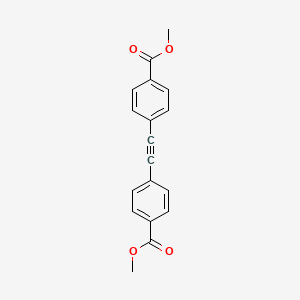
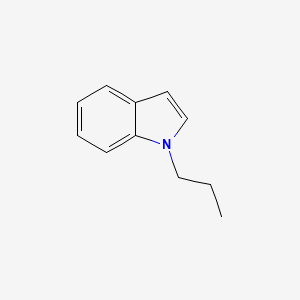
![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)


![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)